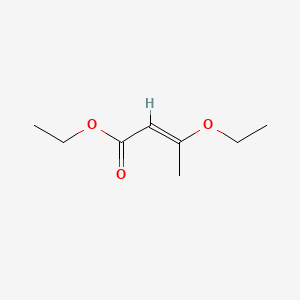

Ethyl 3-ethoxy-2-butenoate

Description

Contextualization within Enolate and Ester Chemistry

Ethyl 3-ethoxy-2-butenoate, with the chemical formula C₈H₁₄O₃, is structurally an ester of 3-ethoxy-2-butenoic acid. ontosight.ainist.gov Its reactivity is largely dictated by the interplay between the electron-donating ethoxy group at the β-position and the electron-withdrawing ethyl ester group. This arrangement polarizes the carbon-carbon double bond, making the α-carbon susceptible to nucleophilic attack and the β-carbon prone to electrophilic attack.

The presence of the enol ether moiety is central to its utility. Enol ethers are key intermediates in organic synthesis, serving as enolate equivalents. Unlike enolates, which are often generated under strongly basic conditions, enol ethers like this compound offer a stable and readily accessible source of nucleophilic carbon, capable of participating in a range of carbon-carbon bond-forming reactions under milder conditions. Furthermore, the ester functionality can undergo typical ester reactions such as hydrolysis, transesterification, and reduction, adding another layer of synthetic versatility.

Significance as a Versatile Synthetic Building Block in Academic Research

The dual functionality of this compound has established it as a valuable synthon in academic research for the construction of complex molecular architectures. Its ability to act as a four-carbon building block with multiple reactive sites allows for the efficient synthesis of a wide array of organic compounds.

A key aspect of its versatility lies in its derivatization. For instance, allylic bromination of ethyl (2E)-3-ethoxy-2-butenoate using N-bromosuccinimide yields ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. yu.edu.jo This bromo-derivative serves as a powerful electrophile, enabling the introduction of various substituents at the 4-position through nucleophilic substitution reactions. This strategy has been successfully employed in the synthesis of novel 1,4-benzoxazines and pyrrol-2-ones, compounds with recognized pharmacological potential. yu.edu.joresearchgate.net

The reactivity of the double bond in this compound allows it to participate in condensation reactions. For example, it can react with ketones in the presence of a base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) to form 3-alkoxy-5-substituted-2,4-alkadienoic acids. researchgate.net This highlights its role in extending carbon chains and creating conjugated systems.

Overview of Key Research Domains Pertaining to this compound

The application of this compound spans several key research areas, primarily driven by its utility in the synthesis of heterocyclic compounds and other complex organic molecules.

Heterocyclic Synthesis: A major research domain for this compound is the synthesis of various heterocyclic systems. google.com Its derivatives, such as ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, are instrumental in constructing rings like 1,4-benzoxazines and pyrrol-2-ones. yu.edu.jo The reaction of its derivatives with binucleophiles is a common strategy to build these cyclic structures. For instance, the reaction of ethyl (2E)-3-ethoxy-4-(nitrophenoxy)but-2-enoates, derived from the bromo-precursor, can lead to the formation of 1,4-benzoxazine scaffolds after a reduction and subsequent cyclization sequence. yu.edu.jo

Medicinal Chemistry: The heterocyclic scaffolds accessible from this compound are often found in biologically active molecules. Pyrrolidine-2,4-diones (tetramic acids) and 1,4-benzoxazines, for example, are known to exhibit a wide range of biological activities, including antiviral, antibiotic, and antitumor properties. yu.edu.jo This makes this compound a valuable starting material in the synthesis of potential therapeutic agents. google.com

Agrochemicals: The compound and its derivatives also find applications in the development of new agrochemicals, such as herbicides and pesticides. ontosight.aiontosight.ai The structural motifs that can be generated from this building block are relevant to the design of new active ingredients for crop protection.

Materials Science: While less common, the conjugated systems that can be synthesized using this compound may have applications in materials science, for example, in the development of dyes and pigments.

Interactive Data Tables

Below are interactive tables summarizing key properties and synthetic transformations of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | ontosight.ainist.govnih.gov |

| Molecular Weight | 158.19 g/mol | ontosight.ainist.gov |

| Boiling Point | ~208 °C | ontosight.ai |

| Density | ~0.94 g/cm³ | ontosight.ai |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Solubility | Slightly soluble in water, soluble in organic solvents | ontosight.ai |

| CAS Registry Number | 998-91-4 | nist.govnih.gov |

Table 2: Key Reactions of this compound and its Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Source |

| Allylic Bromination | N-bromosuccinimide (NBS) | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | yu.edu.jo |

| Condensation | Ketones, KOH/DMSO | 3-Alkoxy-5-substituted-2,4-alkadienoic acids | researchgate.net |

| Nucleophilic Substitution | Nitrophenols (on bromo-derivative) | Ethyl (2E)-3-ethoxy-4-(nitrophenoxy)but-2-enoates | yu.edu.jo |

| Cyclization | Fe/Acetic Acid (on nitro-derivative) | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | yu.edu.jo |

Structure

3D Structure

Properties

CAS No. |

5331-73-7 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

ethyl (Z)-3-ethoxybut-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6- |

InChI Key |

ZOCYCSPSSNMXBU-SREVYHEPSA-N |

SMILES |

CCOC(=CC(=O)OCC)C |

Isomeric SMILES |

CCO/C(=C\C(=O)OCC)/C |

Canonical SMILES |

CCOC(=CC(=O)OCC)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Ethoxy 2 Butenoate and Its Analogues

Classical Condensation Reactions

Classical condensation reactions form the cornerstone for the synthesis of Ethyl 3-ethoxy-2-butenoate, utilizing fundamental transformations that involve the formation of carbon-carbon bonds and the manipulation of carbonyl chemistry.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a well-established method involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. nih.govresearchgate.net While not the most direct route to this compound itself, this approach is fundamental in creating substituted α,β-unsaturated esters. The reaction's versatility allows for the synthesis of a wide array of analogues by varying the active methylene compound and the carbonyl partner. For instance, the condensation of aldehydes with cyanoacetates, catalyzed by piperidine, is a common variant for producing trisubstituted ethylenes. researchgate.net Sequential Knoevenagel condensation followed by cyclization has also been developed to create complex structures like indene (B144670) and benzofulvene derivatives. nih.gov

Condensation of Ethyl Acetoacetate (B1235776) with Orthoformates

A highly effective and direct method for synthesizing this compound involves the reaction of Ethyl acetoacetate with an orthoformate, such as Triethyl orthoformate. chemicalbook.comrsc.org This reaction, typically performed in the presence of an acid catalyst and an alcohol like ethanol (B145695), directly yields the desired enol ether from the β-ketoester. The process involves the reaction of the enol form of Ethyl acetoacetate with the orthoformate, leading to the formation of the ethoxy group at the β-position and the elimination of ethanol.

One documented procedure involves treating Ethyl acetoacetate with Triethyl orthoformate in ethanol with a catalytic amount of concentrated sulfuric acid. Heating the mixture drives the reaction to completion, affording this compound in high yield. chemicalbook.com

Table 1: Synthesis of this compound via Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |

|---|

This table presents data from a specific synthetic procedure. chemicalbook.com

Variants Involving Enol Ethers and Ketoesters

The synthesis of β-alkoxyacrylates, the class of compounds to which this compound belongs, can also be achieved through various reactions involving pre-formed enol ethers and ketoesters. researchgate.netbeilstein-journals.org These methods offer alternative strategies by manipulating related functional groups. For example, the acylation of enol ethers can lead to intermediates that are subsequently converted to β-alkoxy α,β-unsaturated esters. orgsyn.org

Palladium-catalyzed chemistry has expanded the scope of reactions involving β-keto esters. Allylic esters of β-keto carboxylates can undergo palladium-catalyzed decarboxylation to generate palladium enolates, which can then participate in various transformations, including reductive elimination to form α-allyl ketones or β-hydrogen elimination to yield α,β-unsaturated ketones. nih.gov These advanced methods highlight the synthetic flexibility of ketoester substrates in forming unsaturated systems.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, enabling efficient and selective transformations. Both acid and base catalysis are employed to control reaction pathways, regioselectivity, and stereoselectivity.

Acid-Catalyzed Synthetic Pathways

Acid catalysis is prominently featured in the condensation of Ethyl acetoacetate with Triethyl orthoformate. chemicalbook.com A strong acid, such as sulfuric acid, is used to protonate the orthoformate, making it a more reactive electrophile. The enol of Ethyl acetoacetate then attacks this activated species. The acidic environment facilitates the subsequent elimination steps that lead to the final α,β-unsaturated product. Lewis acids like Ytterbium triflate have also been reported as effective catalysts for the synthesis of β-keto enol ethers. jst.go.jp This catalytic approach is efficient, often leading to high yields of the desired product. chemicalbook.com

Table 2: Acid-Catalyzed Synthesis of this compound

| Reactants | Catalyst | Key Transformation | Ref. |

|---|---|---|---|

| Ethyl acetoacetate, Triethyl orthoformate | Sulfuric Acid (H₂SO₄) | Formation of enol ether from β-ketoester | chemicalbook.com |

Base-Catalyzed Regioselective and Stereoselective Syntheses

Base catalysis is fundamental in reactions like the Claisen condensation, which is used to synthesize the precursor, Ethyl acetoacetate, from Ethyl acetate. youtube.comblogspot.comresearchgate.net This reaction requires a strong base, such as sodium ethoxide, to deprotonate the α-carbon of an ester, generating a nucleophilic enolate that then attacks another ester molecule. researchgate.net

In the context of forming α,β-unsaturated systems, base catalysis is crucial for controlling selectivity. In Knoevenagel-type condensations, amine bases are often used. researchgate.net The choice of base and reaction conditions can influence the geometry of the resulting double bond, leading to either the (E) or (Z) isomer. The synthesis of β-alkoxyacrylates can be designed to favor a particular stereoisomer, which is critical in multi-step syntheses where stereochemistry is important. For this compound, the reaction conditions can be tuned to selectively produce the thermodynamically more stable (E)-isomer or the (Z)-isomer.

Exploration of Novel Catalytic Systems (e.g., Anion Exchange Resins)

The traditional synthesis of β-alkoxy-α,β-unsaturated esters like this compound often involves the O-alkylation of a β-ketoester, such as ethyl acetoacetate, typically requiring a strong base and an alkylating agent. The exploration of heterogeneous catalysts, such as anion exchange resins, represents a significant methodological advancement aimed at improving reaction conditions, simplifying product purification, and enhancing sustainability.

Anion exchange resins are polymers containing basic functional groups (e.g., quaternary ammonium (B1175870) groups) that can act as solid-phase, recoverable catalysts. In the context of synthesizing this compound, a basic anion exchange resin could serve as a catalyst to facilitate the deprotonation of ethyl acetoacetate, forming the reactive enolate intermediate. This enolate can then be O-alkylated by an ethylating agent like diethyl sulfate (B86663) or ethyl bromide.

The proposed catalytic cycle would involve the following steps:

The active basic sites on the resin abstract the acidic α-proton from ethyl acetoacetate to form the enolate, which remains ionically bound to the polymer support.

The resin-bound enolate reacts with the ethylating agent.

The product, this compound, is released from the resin, and the catalyst is regenerated for the next cycle.

The primary advantages of using a catalytic system like an anion exchange resin include the ease of catalyst separation from the reaction mixture via simple filtration, the potential for catalyst recycling and reuse, and the possibility of milder reaction conditions, thereby minimizing side reactions. While specific literature detailing the use of anion exchange resins for the synthesis of this compound is nascent, the principle is well-established in other base-catalyzed C-C and C-O bond-forming reactions.

| Catalyst Type | Proposed Role | Potential Advantages |

| Anion Exchange Resin | Heterogeneous base catalyst | Catalyst recyclability, simplified product workup, milder reaction conditions |

| Quaternary Ammonium Groups | Active basic sites for enolate formation | Strong basicity, stable catalytic centers |

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The double bond in this compound introduces the possibility of E/Z isomerism, and substitutions on the butenoate backbone can create stereogenic centers. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance for accessing specific isomers and enantiomerically pure derivatives.

The geometry of the double bond in butenoate systems can be influenced by both kinetic and thermodynamic factors during synthesis. The relative stability of the E and Z isomers is often dictated by steric interactions and, in some cases, intramolecular hydrogen bonding. For instance, in a related system, ethyl-3-amino-2-benzoyl-2-butenoate, the Z-isomer is thermodynamically more stable due to an intramolecular N-H---O hydrogen bond, and the less stable E-isomer spontaneously converts to the Z form. researchgate.net

Synthetic methods can be chosen to favor one isomer over the other. For example, in Wittig-type reactions, the nature of the phosphonium (B103445) ylide is a key determinant of the stereochemical outcome. organic-chemistry.org Stabilized ylides, which contain an electron-withdrawing group, are more stable and react more slowly, allowing for equilibration of intermediates, which typically leads to the thermodynamically favored (E)-alkene. organic-chemistry.org In contrast, non-stabilized (reactive) ylides react rapidly and irreversibly, often yielding the kinetically favored (Z)-alkene. organic-chemistry.org

| Ylide Type | Reactivity | Predominant Isomer | Rationale |

| Stabilized | Lower | (E)-alkene | Reversible initial addition allows equilibration to the more stable intermediate. organic-chemistry.org |

| Non-stabilized | Higher | (Z)-alkene | Irreversible and rapid formation of the kinetically favored intermediate. organic-chemistry.org |

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. sfu.ca After the desired stereocenter has been created, the auxiliary can be removed. This strategy can be applied to the synthesis of chiral derivatives of this compound.

For example, a chiral alcohol could be used in place of ethanol during the initial esterification or transesterification to form a chiral ester. This chiral auxiliary, now part of the butenoate molecule, can direct the facial selectivity of subsequent reactions, such as alkylation or conjugate addition at the α- or γ-positions. The steric bulk and electronic properties of the auxiliary create a chiral environment that biases the approach of reagents to one face of the molecule over the other, leading to a high diastereomeric excess. sfu.ca Once the new stereocenter is set, the chiral auxiliary can be cleaved (e.g., via hydrolysis or reduction) to reveal the enantiomerically enriched product and recover the auxiliary.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, due to the influence of a chiral feature present in the substrate, reagent, or catalyst. msu.edu The chemistry of enolates is central to many C-C bond-forming reactions, and controlling their stereochemistry is crucial for asymmetric synthesis. bham.ac.uk

In reactions involving derivatives of this compound, a chiral center already present in the molecule can direct the formation of a new stereocenter. Metal enolates derived from butenoate precursors can be used in various transformations, including aldol (B89426), Mannich, and Michael reactions. nih.govnih.gov The geometry of the enolate (cis or trans) can significantly influence the stereochemical outcome of these reactions. bham.ac.uk The formation of a specific enolate geometry can be controlled by the choice of base, solvent, and reaction temperature. When this chiral enolate reacts with an electrophile, the pre-existing chirality influences the trajectory of the incoming electrophile, leading to the formation of one diastereomer in excess. This principle of asymmetric induction is fundamental to building complex molecules with multiple stereocenters. youtube.com

Alternative Synthetic Routes and Methodological Innovations

Beyond the classical O-alkylation of β-ketoesters, alternative methods provide different strategic approaches to the synthesis of enol ethers like this compound.

The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds and phosphonium ylides. masterorganicchemistry.com A modification of this reaction can be employed to synthesize enol ethers. chegg.comchegg.com This pathway involves the reaction of a suitable carbonyl compound with a phosphonium ylide derived from an α-alkoxy alkyl halide.

To synthesize this compound via this route, a plausible disconnection would involve the reaction between an ester-substituted carbonyl compound and an ethoxy-substituted Wittig reagent. For example, the ylide generated from (1-ethoxyethyl)triphenylphosphonium halide could react with ethyl pyruvate.

The key steps in this pathway are:

Preparation of the Phosphonium Salt: An α-chloroether, such as 1-chloroethyl ethyl ether, reacts with a phosphine (B1218219) (e.g., triphenylphosphine) via an SN2 reaction to form the corresponding phosphonium salt. masterorganicchemistry.com

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus using a strong base (e.g., n-butyllithium) to generate the nucleophilic phosphonium ylide. masterorganicchemistry.com

Wittig Reaction: The ylide reacts with a carbonyl compound, such as an α-ketoester like ethyl pyruvate. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired enol ether double bond and a phosphine oxide byproduct (e.g., triphenylphosphine (B44618) oxide). organic-chemistry.orgmasterorganicchemistry.com

Functionalization of Precursor Molecules

The synthesis of analogues of this compound frequently relies on the functionalization of a core precursor structure. A key strategy involves introducing reactive groups that can be subsequently modified. For instance, the synthesis of various 4-substituted-3-alkoxy-2-butenoic acid esters utilizes ethyl (2E)-4-bromo-3-alkoxybut-2-enoates as key intermediates. yu.edu.joyu.edu.jo These bromo-derivatives serve as versatile synthons for further molecular elaboration.

The preparation of these precursors can be achieved from this compound itself. The allylic bromination of the precursor leads to the formation of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. yu.edu.jo This functionalized molecule can then undergo nucleophilic substitution reactions. For example, reacting ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with various phenols or naphthols in the presence of a base like potassium carbonate in acetone (B3395972) allows for the introduction of diverse aryloxy groups at the 4-position. yu.edu.jo

This methodology provides a pathway to a range of analogues that would be difficult to access directly. The reaction of the brominated precursor with nucleophiles is a powerful tool for creating libraries of related compounds for further study. yu.edu.joyu.edu.jo

Detailed research has explored the reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with anilines bearing different electronic properties. These studies have shown that the nature of the substituent on the aniline (B41778) influences the reaction outcome, leading to the formation of either tetramic acids or methyl tetramates. yu.edu.jo

Table 1: Synthesis of Ethyl 3-alkoxy-4-phenoxy-2-butenoate Analogues

| Phenol/Naphthol Reactant | Resulting Analogue | Yield (%) |

| Phenol | Ethyl (2E)-3-methoxy-4-phenoxybut-2-enoate | 78 |

| 4-Nitrophenol | Ethyl (2E)-3-methoxy-4-(4-nitrophenoxy)but-2-enoate | 76 |

| 2-Naphthol | Ethyl (2E)-3-methoxy-4-(naphthalen-2-yloxy)but-2-enoate | 80 |

| 4-Methyl-7-hydroxycoumarin | Ethyl (2E)-3-methoxy-4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-enoate | 67 |

This table presents the yields for the synthesis of various analogues through the reaction of ethyl (2E)-4-bromo-3-methoxybut-2-enoate with different phenolic compounds. yu.edu.jo

Development of Efficient and Scalable Synthetic Protocols

The development of efficient and scalable synthetic protocols is crucial for the practical application of this compound. A common and high-yielding method for its synthesis involves the reaction of ethyl acetoacetate with triethyl orthoformate. chemicalbook.com

In a typical procedure, ethyl acetoacetate is treated with triethyl orthoformate in ethanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The mixture is heated, and after the reaction is complete, a simple concentration under reduced pressure yields the desired product in high purity and yield. One reported scalable version of this reaction, starting with over 20 moles of ethyl acetoacetate, produced this compound with a yield of 85%. chemicalbook.com

Table 2: Scalable Synthesis of this compound

| Precursor 1 | Precursor 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Ethyl acetoacetate | Triethyl orthoformate | H₂SO₄ | Ethanol | 50 | 85 |

This table summarizes a scalable protocol for the synthesis of this compound. chemicalbook.com

Furthermore, investigations into alternative catalysts, such as indium(III) chloride for reactions involving ethyl acetoacetate, continue to be an area of research. nih.gov Such studies are essential for discovering milder and more efficient catalytic systems that can be applied to scalable synthetic protocols.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Ethoxy 2 Butenoate

Nucleophilic and Electrophilic Reactivity Patterns

The electronic properties of Ethyl 3-ethoxy-2-butenoate are dominated by the conjugation between the carbon-carbon double bond and the carbonyl group of the ester, as well as the electron-donating effect of the ethoxy group on the double bond. This electronic arrangement dictates its behavior towards nucleophiles and electrophiles.

As an α,β-unsaturated carbonyl compound, this compound is a competent Michael acceptor. libretexts.org The Michael reaction involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. libretexts.org This reactivity stems from the polarization of the π-electron system, which renders the β-carbon electrophilic and susceptible to attack by soft nucleophiles.

The general mechanism involves the addition of a nucleophilic donor, such as a stabilized enolate, to the β-carbon of the unsaturated ester. libretexts.org This process is highly valuable in synthetic chemistry for the formation of carbon-carbon bonds, leading to the creation of 1,5-dicarbonyl compounds or related structures. libretexts.org The best Michael reactions typically occur when a stable enolate ion, derived from compounds like β-keto esters or malonic esters, adds to an unhindered α,β-unsaturated acceptor. libretexts.org

Table 1: Examples of Michael Donors and Acceptors

| Michael Acceptor Type | Example | Michael Donor Type | Example |

|---|---|---|---|

| α,β-Unsaturated Ketone | 3-Buten-2-one | β-Keto Ester | Ethyl acetoacetate (B1235776) |

| α,β-Unsaturated Ester | Ethyl acrylate | Malonic Ester | Diethyl malonate |

This table illustrates the variety of functional groups that can participate in Michael reactions. libretexts.org

The enol ether moiety in this compound introduces another site of reactivity. Enol ethers can undergo protonation at the α-carbon, facilitated by the delocalization of the oxygen lone pair, to form a reactive oxonium ion intermediate. almerja.comechemi.com This intermediate is electrophilic and can be attacked by nucleophiles. While strong reagents are needed to cleave saturated ethers, the activation provided by the double bond in enol ethers makes them more reactive. almerja.com This reactivity pathway can lead to the substitution of the ethoxy group, although hydrolysis is a more common transformation. almerja.comstackexchange.com

Transformation Reactions and Reaction Mechanisms

This compound can undergo several transformation reactions, primarily involving the hydrolysis of its functional groups and oxidation of the carbon-carbon double bond.

The compound possesses two functional groups susceptible to hydrolysis: the ethyl ester and the enol ether.

Ester Hydrolysis : The ethyl ester moiety can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-ethoxy-2-butenoic acid. This is a standard ester hydrolysis reaction involving nucleophilic acyl substitution.

Enol Ether Hydrolysis : The enol ether functionality is readily hydrolyzed under aqueous acidic conditions. almerja.com The mechanism begins with the protonation of the carbon-carbon double bond at the α-position, which is the rate-determining step. stackexchange.comalfa-chemistry.com This generates a resonance-stabilized oxonium ion. echemi.com Subsequent attack by water leads to the formation of a hemiacetal intermediate, which then collapses to yield a carbonyl compound and ethanol (B145695). echemi.comstackexchange.com This reaction pathway ultimately converts the enol ether back into a ketone, resulting in the formation of ethyl acetoacetate.

Table 2: Comparison of Hydrolysis Mechanisms

| Functional Group | Catalyst | Key Intermediate | Final Product |

|---|---|---|---|

| Ethyl Ester | Acid or Base | Tetrahedral Intermediate | 3-Ethoxy-2-butenoic acid |

This table summarizes the distinct pathways for the hydrolysis of the two main functional groups in this compound. almerja.comechemi.comstackexchange.com

The carbon-carbon double bond in this compound is a site for oxidation reactions. Various reagents can be employed to introduce oxygen-containing functional groups, leading to the formation of oxo derivatives. For example, oxidation of α,β-unsaturated esters can lead to the formation of epoxides or diols, depending on the oxidant and reaction conditions. In some cases, oxidative cleavage of the double bond can occur. The Saegusa–Ito oxidation, for instance, is a method to oxidize silyl (B83357) enol ethers to enones using palladium(II) acetate, highlighting a pathway for the dehydrogenation of related systems. wikipedia.org The oxidation of α,β-unsaturated carbonyl compounds can also be mediated by other metals, such as copper, to yield various oxygenated products. researchgate.net These transformations can lead to the synthesis of valuable intermediates like ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate or other ketoesters. researchgate.net

Reduction Reactions and Product Diversification

The reduction of this compound, an α,β-unsaturated ester, offers pathways to a variety of saturated and partially saturated products. The presence of both a carbon-carbon double bond and a carbonyl group allows for selective reduction depending on the reagents and reaction conditions employed. A primary pathway for the reduction of such compounds is through 1,4-conjugate addition, which leads to the corresponding saturated ester.

Various catalytic systems have been shown to be effective for the 1,4-reduction of α,β-unsaturated esters. For instance, iridium-catalyzed transfer hydrogenation using formic acid as a hydride source in water has demonstrated high selectivity for the reduction of the C=C bond in α,β-unsaturated esters, leaving the carbonyl group intact. mdpi.com This method is notable for its efficiency and chemoselectivity, which is influenced by the electronic and steric properties of the substrate. mdpi.com Similarly, nickel-catalyzed asymmetric transfer hydrogenation can achieve the reduction of the double bond in α,β-unsaturated esters with high enantioselectivity. organic-chemistry.org

Another approach involves the use of copper hydride catalysts, which can participate in cascade reactions. For example, a copper-catalyzed conjugate reduction of an α,β-unsaturated ester, followed by an aldol (B89426) reaction with a keto ester, can lead to the formation of functionalized lactones. beilstein-journals.org This highlights how the initial reduction step can be a gateway to more complex molecular architectures. The choice of reducing agent and catalyst is therefore crucial in directing the reaction towards the desired product, whether it be the simple saturated ester, an alcohol from further reduction of the ester group, or a more complex molecule derived from a tandem reaction sequence.

Table 1: Representative Reduction Methods for α,β-Unsaturated Esters

| Catalyst System | Hydride Source | Typical Product(s) | Key Features |

| Iridium Complex | Formic Acid | Saturated Ester | High selectivity for 1,4-reduction, aqueous conditions. mdpi.com |

| Nickel/Bisphosphine | N,N-Dimethylformamide | Enantiomerically enriched Saturated Ester | Asymmetric transfer hydrogenation. organic-chemistry.org |

| Copper Hydride | Polymethylhydrosiloxane (PMHS) | Saturated Ester, Lactones (in cascade reactions) | Can initiate cascade reactions for product diversification. beilstein-journals.org |

| Pd/C | H₂ | Saturated Ester | Common heterogeneous catalytic hydrogenation. |

Intramolecular Cyclization Reactions in Butenoate Frameworks

The butenoate framework present in this compound provides opportunities for intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic structures. A key reaction type is the intramolecular oxa-Michael addition, where a tethered hydroxyl group can add to the β-position of the α,β-unsaturated ester, forming a cyclic ether. The efficiency and enantioselectivity of such cyclizations can be controlled through the use of bifunctional catalysts, such as iminophosphoranes, which can promote the reaction under mild conditions. nih.gov This methodology has been successfully applied to synthesize substituted tetrahydrofurans and tetrahydropyrans. nih.gov

Reductive cyclization is another powerful strategy for constructing cyclic systems from α,β-unsaturated keto esters. This process can be initiated by the reduction of the unsaturated system to generate a radical anion, which can then undergo intramolecular coupling. proquest.com While this compound itself does not possess a keto group for this specific type of reductive cyclization, the principle of intramolecular coupling following a reduction event can be applied to suitably functionalized derivatives.

Furthermore, the butenoate scaffold can participate in domino reactions. For instance, a domino Mannich-cyclization of β,γ-unsaturated α-ketoesters with 3-isothiocyanato oxindoles has been shown to produce spirocyclic oxindoles with high diastereoselectivity and enantioselectivity. nih.gov Although this compound is an α,β-unsaturated ester, these examples with related butenoate structures illustrate the potential for designing intramolecular cyclization cascades that lead to complex molecular architectures. The specific substitution pattern and the presence of other functional groups on the butenoate chain would dictate the feasibility and outcome of such cyclization reactions.

Rearrangement Mechanisms

The structural framework of this compound, featuring an enol ether conjugated with an ester, presents the potential for various rearrangement reactions. One notable rearrangement in related systems is the Meyer-Schuster rearrangement, where a propargyl alcohol rearranges to an α,β-unsaturated ketone or aldehyde. wikipedia.org While not directly applicable to this compound, this illustrates the types of skeletal reorganizations that unsaturated systems can undergo.

A more relevant potential rearrangement for this compound involves the isomerization of the double bond. For instance, a β,γ-unsaturated carbonyl compound can rearrange to the more thermodynamically stable conjugated α,β-unsaturated isomer in the presence of either acid or base. pearson.com This suggests that under certain conditions, there could be an equilibrium between this compound and a potential β,γ-unsaturated isomer, although the α,β-isomer is generally more stable due to conjugation.

Another type of rearrangement to consider is the allylic rearrangement. A mild and stereoselective 1,3-hydrogen allylic rearrangement of enol phosphates has been developed to afford β-phosphoroxylated (E)-α,β-unsaturated esters. nih.gov This type of rearrangement highlights the mobility of the allylic hydrogen and the potential for the migration of the double bond under catalytic conditions. While this compound does not have the same leaving group as an enol phosphate, the principle of allylic rearrangement is a fundamental concept in the chemistry of unsaturated systems. The specific conditions, such as the presence of catalysts or acidic/basic media, would be critical in determining whether any rearrangement of the this compound framework would occur.

Kinetic Studies of Reactivity

Hydrogen Abstraction Reactions in Ethyl Ester Systems

The study of hydrogen abstraction reactions in ethyl ester systems is crucial for understanding their oxidative and thermal degradation pathways. In the context of this compound, there are several types of C-H bonds where hydrogen abstraction can occur. The presence of the ester and ethoxy groups influences the bond dissociation energies of the neighboring C-H bonds, and thus the rate of hydrogen abstraction.

Theoretical studies on hydrogen atom abstraction from various esters by radicals have provided insights into the relative reactivity of different sites within the molecule. The position of the double bond in unsaturated esters also plays a significant role in the kinetics of these reactions. The C-H bonds allylic to the double bond are generally weaker and more susceptible to abstraction, leading to the formation of a resonance-stabilized radical.

For this compound, potential sites for hydrogen abstraction include the methyl and methylene (B1212753) groups of the two ethyl moieties, as well as the methyl group attached to the double bond. The allylic C-H bonds of the methyl group at the 3-position are expected to be particularly reactive. The rate of hydrogen abstraction is also dependent on the nature of the abstracting radical, with more reactive radicals leading to faster reaction rates.

Reaction Rate Constant Determinations

The rate of reduction is influenced by several factors, including the catalyst, the hydride source, temperature, and the substrate's electronic and steric properties. For example, in the iridium-catalyzed 1,4-reduction of α,β-unsaturated carbonyl compounds, the initial turnover frequency (TOF) can be very high, indicating a rapid reaction. mdpi.com

The hydrolysis of the ester group is another important reaction for which rate constants can be determined. The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by acid or base. The electronic effects of the substituents on the ester also play a crucial role; electron-withdrawing groups typically increase the rate of hydrolysis. In the case of this compound, the conjugated system may influence the rate of hydrolysis compared to a simple saturated ester.

Table 2: Representative Reaction Rate Data for Related Ester Reactions

| Reaction Type | Substrate Class | Catalyst/Conditions | Approximate Rate Constant / TOF | Reference |

| 1,4-Reduction | α,β-Unsaturated Esters | Iridium Complex / Formic Acid | TOF up to 18,480 h⁻¹ | mdpi.com |

| Intramolecular Cyclization | α,β-Unsaturated Esters with tethered alcohol | Iminophosphorane | Reaction complete in 1 day (qualitative) | nih.gov |

| Hydrolysis | Ethyl Acetate | NaOH | ~0.003 min⁻¹cm⁻³ (second-order rate constant) | organic-chemistry.org |

Note: The data in this table are for analogous systems and are intended to be representative. Actual rate constants for this compound may vary.

Advanced Spectroscopic Characterization and Elucidation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can elucidate the connectivity, chemical environment, and spatial relationships of atoms, making it the most definitive method for structural assignment of organic compounds like Ethyl 3-ethoxy-2-butenoate.

¹H-NMR and ¹³C-NMR Applications for Isomer Differentiation

This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the C2=C3 double bond. ¹H and ¹³C NMR spectroscopy are crucial for distinguishing between these two forms. The chemical shifts of the nuclei, particularly those close to the double bond, are highly sensitive to the geometric arrangement.

In the (E)-isomer, the ester group (-COOEt) and the C4-methyl group are on opposite sides of the double bond. In the (Z)-isomer, they are on the same side. This steric proximity in the (Z)-isomer leads to different electronic environments and shielding effects compared to the (E)-isomer.

¹H-NMR: The most significant difference is observed in the chemical shift of the vinyl proton (H2) and the C4-methyl protons.

In the (E)-isomer , the vinyl proton is typically found further downfield due to the anisotropic effect of the carbonyl group.

In the (Z)-isomer , the C4-methyl group is deshielded by the nearby ester group, causing its signal to appear at a higher chemical shift compared to the (E)-isomer. Conversely, the vinyl proton in the (Z)-isomer may appear slightly more upfield.

¹³C-NMR: The carbon chemical shifts, especially for the carbons of the double bond (C2 and C3) and the C4-methyl group, also show distinct differences. Due to steric compression (gamma-gauche effect), the C4-methyl carbon in the (Z)-isomer is expected to be shielded and thus appear at a lower chemical shift (further upfield) compared to the (E)-isomer.

| Assignment | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) | Key Difference |

|---|---|---|---|

| =CH (H2) | ~5.1 ppm | ~4.9 ppm | Vinyl proton is more deshielded in the (E)-isomer. |

| =C-CH₃ (H4) | ~2.3 ppm | ~2.5 ppm | Methyl protons are more deshielded in the (Z)-isomer due to proximity to the ester group. |

| Ester -OCH₂CH₃ | ~4.1 ppm (q) | ~4.1 ppm (q) | Less affected by isomerism. |

| Ester -OCH₂CH₃ | ~1.2 ppm (t) | ~1.2 ppm (t) | |

| Ether -OCH₂CH₃ | ~3.8 ppm (q) | ~3.8 ppm (q) | Less affected by isomerism. |

| Ether -OCH₂CH₃ | ~1.3 ppm (t) | ~1.3 ppm (t) |

| Assignment | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) | Key Difference |

|---|---|---|---|

| C=O (C1) | ~167 ppm | ~166 ppm | Minimal change. |

| =CH (C2) | ~92 ppm | ~93 ppm | Slightly different electronic environments. |

| =C-O (C3) | ~162 ppm | ~161 ppm | Slightly different electronic environments. |

| =C-CH₃ (C4) | ~18 ppm | ~25 ppm | C4 is significantly shielded (upfield shift) in the (E)-isomer compared to the deshielded C4 in the (Z)-isomer. |

| Ester -OCH₂CH₃ | ~59 ppm | ~59 ppm | Less affected by isomerism. |

| Ester -OCH₂CH₃ | ~15 ppm | ~15 ppm | |

| Ether -OCH₂CH₃ | ~64 ppm | ~64 ppm | Less affected by isomerism. |

| Ether -OCH₂CH₃ | ~16 ppm | ~16 ppm |

Conformational Analysis via NMR

Beyond establishing connectivity and stereochemistry, NMR can provide insights into the dynamic conformational preferences of a molecule. For this compound, rotation around single bonds allows the molecule to adopt various conformations. The most significant of these are the s-cis and s-trans conformations arising from rotation around the C2-C3 single bond, which has partial double-bond character due to conjugation.

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used for this purpose. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.

s-trans conformation: The C1 carbonyl group and the C3 ethoxy group are on opposite sides of the C2-C3 bond.

s-cis conformation: The C1 carbonyl group and the C3 ethoxy group are on the same side of the C2-C3 bond.

A NOESY experiment would reveal key spatial correlations. For instance, in an s-cis conformation, a NOE correlation would be expected between the vinyl proton (H2) and the protons of the C3-ethoxy group. In contrast, in the s-trans conformation, a correlation might be seen between the vinyl proton and the C4-methyl protons. The presence and intensity of these cross-peaks in the NOESY spectrum allow for the determination of the predominant conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Significance |

|---|---|---|---|

| 2980-2850 | C-H Stretch | Alkyl C-H bonds in ethyl and methyl groups | Confirms the presence of sp³-hybridized C-H bonds. |

| ~1715 | C=O Stretch | α,β-Unsaturated Ester Carbonyl | The frequency is slightly lower than a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond. This is a key diagnostic peak. |

| ~1620 | C=C Stretch | Alkene Double Bond | Confirms the presence of the butenoate backbone. This peak is typically strong due to the polarization of the double bond by the adjacent oxygen atom. |

| 1250-1050 | C-O Stretch | Ester and Ether C-O bonds | A strong, broad region of absorption corresponding to the C-O single bond stretching vibrations from both the ester and ether functionalities. |

The combination of a conjugated C=O stretch at a lower wavenumber (~1715 cm⁻¹) and a strong C=C stretch (~1620 cm⁻¹) is highly characteristic of an α,β-unsaturated ester. The presence of strong C-O stretching bands further supports the structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound (C₈H₁₄O₃), the molecular weight is 158.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The most intense peak in the spectrum is called the base peak.

Molecular Ion Peak (M⁺•): A peak at m/z = 158 corresponding to the [C₈H₁₄O₃]⁺• ion should be observed, confirming the molecular weight.

Fragmentation Analysis: The structure of this compound suggests several likely fragmentation pathways. The cleavage of bonds adjacent to the oxygen atoms and the carbonyl group is common.

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group (α-cleavage). This is often a prominent peak for ethyl esters. |

| 85 | [M - COOEt]⁺ or [CH₃C(OEt)=CH]⁺• | Loss of the carbethoxy radical or a rearrangement product. This fragment corresponds to the [C₅H₉O]⁺ structure. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and stable fragment resulting from cleavage and rearrangement. This is often the base peak. |

| 29 | [CH₂CH₃]⁺ | Ethyl cation, from the loss of an ethyl group from either the ester or ether moiety. |

The analysis of these fragments allows for the reconstruction of parts of the molecular structure, providing strong corroborative evidence for the identity of the compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from a proposed molecular formula to verify its accuracy.

For this compound, the molecular formula is C₈H₁₄O₃. The theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u).

Molecular Weight Calculation:

Carbon: 8 × 12.011 = 96.088

Hydrogen: 14 × 1.008 = 14.112

Oxygen: 3 × 15.999 = 47.997

Total Molecular Weight: 158.197 g/mol

Theoretical Elemental Composition:

% Carbon (C): (96.088 / 158.197) × 100% = 60.74%

% Hydrogen (H): (14.112 / 158.197) × 100% = 8.92%

% Oxygen (O) (by difference): 100% - 60.74% - 8.92% = 30.34%

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 60.74% | 60.74 ± 0.4% |

| Hydrogen (H) | 8.92% | 8.92 ± 0.4% |

| Oxygen (O) | 30.34% | (Determined by difference) |

An experimental result from an elemental analyzer that falls within the accepted tolerance (typically ±0.4%) of these theoretical values provides strong evidence for the proposed molecular formula of C₈H₁₄O₃, thereby confirming the empirical formula and complementing the molecular weight data obtained from mass spectrometry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide insights into electronic structure and help in predicting a wide range of molecular characteristics.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost to explore the electronic structure of molecules. It is widely used to determine properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. However, specific DFT studies detailing the electronic structure of Ethyl 3-ethoxy-2-butenoate are not found in the reviewed literature. Such a study would be invaluable for understanding its reactivity and spectroscopic properties.

Ab Initio Methods in Predicting Molecular Properties

Ab Initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. These methods are instrumental in predicting geometric parameters, vibrational frequencies, and thermochemical data with high precision. Despite their utility, published research employing Ab Initio calculations to predict the molecular properties of this compound could not be located.

Basis Set Selection and Computational Level Considerations

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and the level of theory. A larger basis set and a higher level of theory generally yield more accurate results but at a greater computational expense. The optimal choice involves a trade-off between desired accuracy and available computational resources. For a molecule like this compound, a systematic study evaluating different combinations of basis sets (e.g., Pople-style like 6-311++G(d,p) or Dunning's correlation-consistent sets) and theoretical methods (e.g., B3LYP for DFT or MP2 for Ab Initio) would be necessary to establish a reliable computational protocol for this system.

Molecular Conformation and Intramolecular Interactions

The three-dimensional arrangement of atoms in a molecule and the non-covalent interactions between them are crucial determinants of its physical and chemical properties.

Conformational Analysis of Butenoate Systems

Butenoate systems, characterized by their conjugated π-system, can exist in various conformations arising from rotation around single bonds. A thorough conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers separating them. This would shed light on the molecule's flexibility and the predominant shapes it adopts. While general studies on related β-alkoxy-α,β-unsaturated carbonyl compounds exist, a specific and detailed conformational analysis for this compound is absent from the scientific literature.

Investigation of Intramolecular Hydrogen Bonding

The presence of ether and ester oxygen atoms in this compound raises the possibility of weak intramolecular interactions, such as C-H···O hydrogen bonds. These interactions, although weak, can play a significant role in stabilizing certain conformations. Identifying and quantifying such intramolecular hydrogen bonds, typically through methods like Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots, would be a key aspect of a detailed computational study. Currently, there is no published research that specifically investigates these intramolecular forces within this compound.

Computational Studies of Reactivity and Mechanisms

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules like this compound. Through various theoretical models, researchers can gain insights into the intrinsic properties that govern its reactivity and the energetic profiles of its transformations.

Identification of Reactive Sites (e.g., Fukui Function Analysis)

The reactivity of this compound is not uniform across its structure. Identifying the most probable sites for electrophilic and nucleophilic attack is crucial for predicting its chemical behavior. One of the powerful tools within Density Functional Theory (DFT) for this purpose is the Fukui function analysis. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. wikipedia.org

For this compound, the key reactive sites are the α-carbon, β-carbon, and the carbonyl carbon of the ester group. The presence of the electron-donating ethoxy group at the β-position and the electron-withdrawing ester group creates a polarized π-system, influencing the reactivity of the C=C double bond.

Nucleophilic Attack : The Fukui function ƒ+(r) is used to identify sites susceptible to nucleophilic attack. In α,β-unsaturated systems like this compound, the β-carbon is often a primary site for nucleophilic attack (a Michael-type addition) due to the electron-withdrawing nature of the adjacent carbonyl group. The carbonyl carbon is another potential site for nucleophilic attack. Computational studies can quantify the relative reactivity of these two positions.

Electrophilic Attack : Conversely, the Fukui function ƒ-(r) helps in identifying sites prone to electrophilic attack. For this compound, the α-carbon and the carbonyl oxygen are the most likely centers for electrophilic attack due to their higher electron density.

Table 1: Predicted Reactive Sites in this compound based on General Principles

| Type of Attack | Primary Site | Secondary Site |

|---|---|---|

| Nucleophilic | β-Carbon | Carbonyl Carbon |

This table is based on established reactivity principles of α,β-unsaturated esters and would be further substantiated by specific computational data.

Transition State Theory in Reaction Pathway Elucidation

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction rates and the elucidation of reaction mechanisms. By locating the transition state (TS) on the potential energy surface, which represents the highest energy point along the reaction coordinate, chemists can understand the feasibility and kinetics of a particular reaction pathway.

For this compound, TST can be applied to various reactions, such as its hydrolysis, Michael additions, or cycloadditions. Computational methods, like DFT, are employed to model the geometry and energy of the reactants, products, and, most importantly, the transition state.

For instance, in a Michael addition reaction, TST can be used to compare the energy barriers for the 1,4-conjugate addition (attack at the β-carbon) versus the 1,2-addition (attack at the carbonyl carbon). The calculated activation energies (Ea) would reveal the preferred reaction pathway. A lower activation energy for the 1,4-addition pathway would confirm it as the kinetically favored process.

Table 2: Hypothetical Energy Profile for a Michael Addition to this compound

| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| 1,4-Addition | 0 (Reference) | 15 | -10 | 15 |

This is a representative data table illustrating how TST can be used. Actual values would be obtained from specific quantum chemical calculations.

Prediction of Stereoselectivity in Reactions

Many reactions involving this compound can lead to the formation of stereoisomers. Computational chemistry provides a powerful means to predict the stereochemical outcome of such reactions, including diastereoselectivity and enantioselectivity. This is particularly relevant for reactions that create new chiral centers.

For example, in the Michael addition of a chiral nucleophile to this compound, two diastereomeric products can be formed. The stereoselectivity of this reaction can be predicted by calculating the energies of the diastereomeric transition states. The transition state leading to the major diastereomer will have a lower energy.

Computational models can take into account various factors that influence stereoselectivity, such as steric hindrance, electronic effects, and the role of catalysts or chiral auxiliaries. By comparing the energies of the different transition state structures, the diastereomeric or enantiomeric excess can be predicted and compared with experimental results.

Table 3: Example of Computational Prediction of Diastereoselectivity

| Diastereomeric Transition State | Calculated Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| TS-A (leading to Diastereomer A) | 12.5 | Yes |

This table illustrates the principle of predicting stereoselectivity based on transition state energies.

Molecular Modeling and Docking Studies (Relevant for Derivatives and Interactions)

While this compound itself may not be a primary candidate for drug development, its structural motif is present in various biologically active molecules. Molecular modeling and docking studies become highly relevant when considering derivatives of this compound and their potential interactions with biological macromolecules, such as enzymes. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. frontiersin.org These studies can provide insights into the binding mode, binding affinity, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the enzyme.

For instance, if a derivative of this compound is being investigated as a potential enzyme inhibitor, molecular docking can be used to:

Identify the binding pocket: Determine where and how the molecule fits into the enzyme's active site.

Predict binding affinity: Estimate the strength of the interaction, often expressed as a docking score or binding energy.

Elucidate key interactions: Identify the specific amino acid residues involved in binding the ligand.

This information is invaluable for the rational design of more potent and selective inhibitors.

Table 4: Illustrative Molecular Docking Results for an this compound Derivative

| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Enzyme X | -8.5 | Tyr123, Ser245, Phe330 |

This table provides a hypothetical example of the kind of data generated from molecular docking studies.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

A primary thrust of future research is the creation of environmentally friendly and economically viable methods for synthesizing Ethyl 3-ethoxy-2-butenoate and its analogues. This involves moving away from traditional protocols that may rely on harsh conditions or hazardous reagents.

The field of biocatalysis offers a promising green alternative for the synthesis of complex esters. nih.govresearchgate.net The use of enzymes, either as isolated catalysts or within whole-cell systems, can provide high selectivity under mild reaction conditions. nih.gov Research in this area is anticipated to explore the use of various enzyme classes for the synthesis of related ethoxy esters. For instance, the successful synthesis of Ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate using recombinant enzymes highlights the potential of this approach. researchgate.net Similarly, chemo-enzymatic processes, such as those employing lipases for Baeyer-Villiger oxidations to create chiral ester precursors, demonstrate a powerful strategy for producing enantiopure compounds. mdpi.com

Future investigations will likely focus on:

Enzyme Screening: Identifying and screening novel lipases, esterases, and other hydrolases for their ability to catalyze the formation of the enol ether moiety from suitable precursors.

Directed Evolution: Engineering existing enzymes to enhance their stability, activity, and selectivity specifically for substrates like this compound.

Cascade Reactions: Designing multi-enzyme cascade reactions to produce the target compound from simple starting materials in a one-pot process, minimizing waste and purification steps. researchgate.net

Beyond biocatalysis, researchers are pursuing other green chemical strategies. A key goal is to reduce or eliminate the use of transition metals and hazardous materials, which can simplify purification and lessen environmental impact. ucl.ac.uk

Emerging sustainable protocols include:

Photocatalysis: Visible light-induced photochemical methods offer a mild and base-free approach to synthesize enol ethers with high stereoselectivity. rsc.org This strategy avoids harsh reagents and high temperatures.

Solid-Supported Catalysts: The use of recyclable solid catalysts, such as anion exchange resins, can facilitate continuous flow production and simplify product isolation, as demonstrated in the synthesis of related compounds like ethyl 3-ethoxypropionate. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Table 1: Comparison of Potential Green Synthetic Methodologies

| Methodology | Key Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis/Enzymatic Synthesis | High stereo- and regioselectivity, mild reaction conditions (temperature, pH), reduced environmental footprint. nih.gov | Enzyme stability and cost, substrate scope limitations, potential for low space-time yields. researchgate.net |

| Photocatalysis | Utilizes renewable energy source (light), mild and base-free conditions, high stereoselectivity. rsc.org | Requires specialized photoreactors, potential for side reactions, catalyst recovery. |

| Solid-Supported Catalysis | Catalyst is easily separated and recyclable, suitable for continuous flow processes, simplified purification. google.com | Potential for catalyst deactivation or leaching, mass transfer limitations. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations.

This compound can exist as geometric isomers (E/Z). Controlling this stereochemistry is critical for its application in stereospecific synthesis. Future research will likely employ a combination of experimental and computational methods to probe the transition states of reactions that form the double bond. Understanding the factors that govern stereoselectivity, such as the choice of catalyst, solvent, and reaction conditions, is paramount. rsc.orgorganic-chemistry.org For example, studies on the stereoselective synthesis of other enol ethers have shown that catalysts and reagents can provide excellent control over the resulting isomer. organic-chemistry.orgorganic-chemistry.org

Many potential synthetic routes to and from this compound involve transition metal catalysts. ucl.ac.ukorganic-chemistry.org A detailed elucidation of the catalytic cycles is a key area for future investigation. This involves:

Identifying the active catalytic species.

Characterizing reaction intermediates.

Determining the kinetics of individual steps (e.g., oxidative addition, migratory insertion, reductive elimination).

Expanding the Scope of Synthetic Applications

As an electron-rich alkene, this compound holds significant potential as a versatile intermediate in organic synthesis. wikipedia.org Future research will focus on exploring its reactivity and expanding its use as a building block for more complex molecules.

Potential areas for exploration include:

Cycloaddition Reactions: Investigating its participation in reactions like inverse-demand Diels-Alder reactions to construct complex cyclic systems. wikipedia.org

Cross-Coupling Reactions: Developing methods for palladium-catalyzed cross-coupling reactions, similar to those used for ynol ethers, to introduce a variety of substituents and build molecular complexity. ucl.ac.uk

Polymerization: Exploring its use as a monomer in polymerization reactions, potentially leading to novel polymers with unique properties. Vinyl ethers, a related class of enol ethers, are known to polymerize readily. wikipedia.org

Asymmetric Transformations: Using this compound as a prochiral substrate in asymmetric catalysis to generate chiral molecules that are valuable intermediates for the pharmaceutical and agrochemical industries.

By systematically investigating these avenues, the scientific community can unlock the full synthetic potential of this compound, establishing it as a valuable tool in the synthetic chemist's arsenal.

Synthesis of Unexplored Classes of Heterocyclic Compounds

This compound and its derivatives serve as valuable precursors for the synthesis of heterocyclic compounds due to the presence of multiple reactive sites. An emerging area of research is the application of these synthons in constructing novel or underexplored heterocyclic systems. For instance, derivatives such as ethyl (2E)-4-bromo-3-ethoxybut-2-enoate have been successfully utilized as key intermediates in the preparation of 1,4-benzoxazines and pyrrole-2-ones. This demonstrates the potential for creating more complex heterocyclic structures by leveraging the reactivity of functionalized butenoates. Future work will likely focus on expanding the scope of these reactions to include different nucleophiles and reaction partners, aiming to generate a wider array of heterocyclic scaffolds that are currently difficult to access through conventional synthetic routes.

Preparation of Highly Functionalized Derivatives with Novel Scaffolds

Beyond heterocycles, there is significant potential in using this compound to prepare highly functionalized acyclic and carbocyclic derivatives that feature novel molecular scaffolds. Research has shown that related β-ketoesters can be used to construct complex systems like cyclopenta[b]indole (B15071945) derivatives. This suggests that this compound, with its protected enol ether functionality, could offer alternative reaction pathways for creating densely functionalized molecules. Future investigations may explore tandem reactions or multi-component reactions initiated by the unique electronic and steric properties of this substrate. The goal is to develop synthetic strategies that build molecular complexity efficiently, leading to novel structures with potential applications in materials science and medicinal chemistry.

Integration of Machine Learning and AI in Synthetic Design and Prediction

A significant emerging avenue in chemical synthesis is the integration of machine learning (ML) and artificial intelligence (AI) to predict reaction outcomes and design novel synthetic pathways. eurekalert.orgchemcopilot.com While specific applications to this compound are still nascent, the general framework is highly applicable. AI models can be trained on vast datasets of chemical reactions to recognize patterns in reactivity that are not immediately obvious to human chemists. chemcopilot.com

These predictive technologies can be used to:

Forecast Reaction Outcomes: By analyzing the structure of this compound and potential reactants, AI can predict the likelihood of a successful reaction, the expected yield, and potential byproducts. nih.govspecialchem.com

Optimize Reaction Conditions: Machine learning algorithms can suggest optimal solvents, catalysts, temperatures, and reaction times to maximize the efficiency of syntheses involving this compound.

Design Novel Synthetic Routes: AI can perform complex retrosynthetic analysis to propose new, efficient pathways for synthesizing target molecules, particularly the novel heterocyclic and functionalized derivatives discussed previously.

This data-driven approach streamlines the experimental process, reduces the need for trial-and-error experimentation, and accelerates the discovery of new molecules and materials derived from this compound. eurekalert.org

Advanced Spectroscopic and Computational Approaches for Structural and Reactivity Elucidation

As chemists synthesize increasingly complex molecules from this compound, the need for robust methods for structure confirmation and reactivity analysis becomes paramount.

Advanced Spectroscopic Techniques: While standard 1D NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy are routinely used, the unambiguous characterization of novel, complex derivatives will necessitate more advanced techniques. nih.gov Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are essential for elucidating complex connectivity and stereochemistry in densely functionalized molecules. blogspot.comresearchgate.netiitmandi.ac.in High-resolution mass spectrometry (HRMS) will continue to be critical for confirming elemental compositions.

Computational Chemistry: Modern computational methods, particularly Density Functional Theory (DFT), offer powerful tools for understanding the reactivity of this compound at a molecular level. nih.gov These approaches can be used to:

Model reaction mechanisms and identify transition states.

Calculate thermodynamic and kinetic parameters to predict the most favorable reaction pathways.

Explain observed regioselectivity and stereoselectivity in reactions.

By combining advanced spectroscopic data with high-level computational analysis, researchers can gain a deeper understanding of the electronic structure and chemical behavior of this compound and its derivatives, enabling a more rational design of future synthetic endeavors.

Data Tables

Table 1: Spectroscopic Data for this compound

| Technique | Data Type | Availability |

| ¹H NMR | 1D Spectrum | Available nih.gov |

| ¹³C NMR | 1D Spectrum | Available nih.gov |

| Mass Spectrometry | GC-MS | Available nih.gov |

| Infrared (IR) | FTIR Spectrum (Melt) | Available nih.gov |

Q & A

Q. What are the established synthetic routes for Ethyl 3-ethoxy-2-butenoate, and how can its structural integrity be verified?

this compound is typically synthesized via acid-catalyzed esterification of 3-ethoxy-2-butenoic acid with ethanol or through condensation reactions involving β-keto esters. Key steps include refluxing reactants with a catalyst (e.g., sulfuric acid) and purifying via fractional distillation . Structural confirmation requires NMR spectroscopy (to identify ester and alkene protons, analogous to ethyl acetate analysis ), IR spectroscopy (to confirm carbonyl and ether groups), and gas chromatography-mass spectrometry (GC-MS) to assess purity and molecular weight .

Q. How can reaction conditions be optimized to maximize the yield of this compound in esterification reactions?

Yield optimization involves controlling stoichiometric ratios (excess ethanol to drive equilibrium), catalyst concentration (1–5% sulfuric acid), and temperature (70–80°C under reflux). Dehydrating agents like molecular sieves can remove water, shifting equilibrium toward product formation. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC to identify endpoint .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection is effective for quantification, using a C18 column and acetonitrile/water mobile phase. Calibration curves from pure standards ensure accuracy. Gas chromatography (GC) with flame ionization detection (FID) is also suitable due to the compound’s volatility, as demonstrated for ethyl butyrate and related esters .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

Discrepancies may arise from impurities or measurement techniques. Researchers should:

- Validate compound purity using differential scanning calorimetry (DSC) to detect eutectic mixtures.

- Replicate measurements using standardized calorimetry (e.g., bomb calorimetry) under inert atmospheres.

- Compare results with structurally similar esters (e.g., ethyl butyrate ) to identify systematic errors .

Q. What mechanistic insights explain the reactivity of this compound under nucleophilic addition conditions?

The ethoxy group’s electron-donating effects stabilize the α,β-unsaturated carbonyl system, directing nucleophilic attack to the β-position. Kinetic studies under varying pH and nucleophile concentrations can elucidate this. Density functional theory (DFT) calculations model transition states, while substituent effects (e.g., replacing ethoxy with methoxy) are analyzed via Hammett plots .

Q. How can degradation pathways of this compound in acidic/basic environments be systematically characterized?

Degradation studies involve:

- Exposing the compound to controlled pH buffers (e.g., HCl/NaOH solutions) at elevated temperatures.

- Monitoring hydrolysis products (e.g., 3-ethoxy-2-butenoic acid) via LC-MS or NMR.

- Comparing kinetics with analogous esters (e.g., ethyl acetate ) to identify rate-determining steps .

Q. What strategies mitigate side reactions during this compound’s use in multi-step syntheses?

- Protect reactive sites (e.g., silylation of hydroxyl intermediates).

- Use anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation.

- Employ real-time monitoring (e.g., in-situ IR) to detect byproducts early, as shown in β-keto ester studies .

Methodological Considerations

- Storage and Stability : Store in amber vials at –20°C under nitrogen to prevent hydrolysis and photodegradation. Periodic purity checks via GC or HPLC are recommended .

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Waste should be neutralized before disposal, following guidelines for halogenated esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.